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Compound of Interest

Compound Name: Tert-butylcarbamate

Cat. No.: B1260302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of tert-butyl

carbamate from tert-butanol and sodium cyanate. This method offers a convenient and efficient

one-step procedure for producing this key intermediate, which is widely used as a protecting

group for amines in organic synthesis.

Overview and Reaction Principle
The synthesis of tert-butyl carbamate from tert-butanol and sodium cyanate is achieved

through an acid-catalyzed reaction, typically using trifluoroacetic acid. The reaction proceeds

via the in-situ generation of isocyanic acid (HNCO) from the protonation of sodium cyanate.

The highly reactive isocyanic acid then reacts with tert-butanol to form the desired tert-butyl

carbamate. This method is particularly advantageous for the preparation of carbamates from

tertiary alcohols, which can be challenging to synthesize using other methods.[1][2][3]

Key Features:

One-step synthesis: A straightforward and time-efficient procedure.[1]

High yield: This method can provide good to excellent yields of the final product.[1][4]

Applicability to tertiary alcohols: Particularly effective for sterically hindered alcohols like tert-

butanol.[1][2]
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Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of

tert-butyl carbamate using the described protocol.

Parameter Value Reference

Reactant Stoichiometry

tert-Butanol 1.0 equivalent [1]

Sodium Cyanate 2.0 equivalents [1]

Trifluoroacetic Acid 2.1 equivalents [1]

Reaction Conditions

Solvent Benzene [1]

Temperature
Room temperature (with initial

spike)
[1]

Reaction Time 3-4 hours to overnight [1]

Product Characteristics

Yield
76-94% (crude), 69%

(recrystallized)
[1][4]

Melting Point (m.p.)
104-109 °C (crude), 107-109

°C (recrystallized)
[1][4]

Appearance White needles [1]

Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of tert-butyl

carbamate.[1]

3.1. Materials and Reagents

tert-Butanol
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Sodium Cyanate

Trifluoroacetic Acid

Benzene (Note: Benzene is a known carcinogen and should be handled with appropriate

safety precautions in a well-ventilated fume hood).

5% Sodium Hydroxide solution

Anhydrous Magnesium Sulfate

Hexane (for recrystallization)

3.2. Equipment

500-mL three-necked round-bottom flask

Mechanical stirrer

Thermometer

Addition funnel

Ice-water bath

Rotary evaporator

Standard glassware for extraction and filtration

3.3. Procedure

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer,

thermometer, and an addition funnel, combine 14.8 g (0.20 mole) of tert-butanol and 26.0 g

(0.40 mole) of sodium cyanate in 125 mL of benzene.

Addition of Trifluoroacetic Acid: While stirring the suspension slowly (approximately 120

rpm), add 48.0 g (31.2 mL, 0.42 mole) of trifluoroacetic acid dropwise from the addition

funnel at a rapid rate.
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Temperature Control: The reaction is exothermic, and the temperature will rise. Monitor the

temperature and maintain it between 33-35°C by intermittent cooling with an ice-water bath.

Reaction Time: After the addition of trifluoroacetic acid is complete (typically 10-12 minutes),

continue stirring the mixture at a slow pace overnight at room temperature. A shorter reaction

time of 3-4 hours is also sufficient.[1]

Work-up:

Add 35 mL of water to the reaction mixture and stir vigorously for a few minutes.

Decant the benzene layer. Wash the remaining aqueous slurry with two 125-mL portions of

benzene.

Combine all the benzene extracts and wash them once with 100 mL of 5% aqueous

sodium hydroxide solution, followed by a wash with 100 mL of water.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Isolation and Purification:

Remove the benzene by distillation under reduced pressure using a rotary evaporator with

a water bath temperature of 30°C.

The resulting crude product can be recrystallized from hexane to yield pure tert-butyl

carbamate as white needles.[1]

Diagrams
4.1. Experimental Workflow
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Reaction

Work-up

Isolation & Purification

Combine tert-butanol, sodium cyanate, and benzene

Add trifluoroacetic acid dropwise

Stir overnight at room temperature

Quench with water

Extract with benzene

Wash with NaOH and water

Dry over MgSO4

Solvent removal (rotary evaporator)

Recrystallize from hexane

Obtain pure tert-butyl carbamate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of tert-butyl carbamate.
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4.2. Proposed Reaction Mechanism

Step 1: Formation of Isocyanic Acid

Step 2: Nucleophilic Attack

NaOCN (Sodium Cyanate) HNCO (Isocyanic Acid)

CF3COOH (Trifluoroacetic Acid)

CF3COONa

tert-Butyl Carbamate(CH3)3COH (tert-Butanol)

Click to download full resolution via product page

Caption: Proposed reaction mechanism for tert-butyl carbamate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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